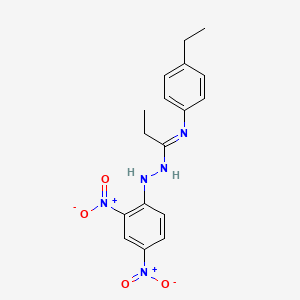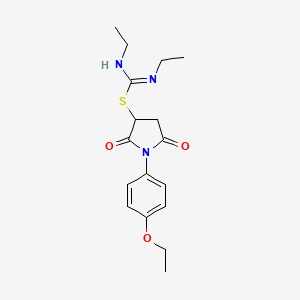![molecular formula C25H21BrN2O2 B11538471 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety linked to a butanehydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. One common method involves the bromination of naphthalene to produce 1-bromonaphthalene, which is then reacted with an appropriate alcohol to form the bromonaphthalen-2-yloxy intermediate . This intermediate is then coupled with butanehydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can interact with biological macromolecules, potentially inhibiting or modulating their functions. The hydrazide group may also play a role in binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar in structure but with a different functional group.
2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid: Contains a carboxylic acid group instead of the hydrazide moiety.
Uniqueness
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE is unique due to its combination of bromonaphthalene and butanehydrazide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21BrN2O2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-naphthalen-2-ylmethylideneamino]butanamide |
InChI |
InChI=1S/C25H21BrN2O2/c1-2-22(30-23-14-13-19-8-5-6-10-21(19)24(23)26)25(29)28-27-16-17-11-12-18-7-3-4-9-20(18)15-17/h3-16,22H,2H2,1H3,(H,28,29)/b27-16+ |
InChI Key |
WKLOFJUOJYCTDG-JVWAILMASA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538408.png)
![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![3-Hydroxy-N'-[(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene]benzohydrazide](/img/structure/B11538426.png)
![[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B11538427.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)
![1,1'-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one](/img/structure/B11538457.png)
![6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11538464.png)

![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)

